3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one
Descripción
This compound features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core fused with a dihydro ring system, substituted at position 2 with a methyl group and at position 1 with a propan-1-one moiety linked to a 3,4-dichlorophenyl group. The propan-1-one linker may influence conformational flexibility and binding interactions. Structural analogs, such as those in and , share the pyrazolo-pyrimidine core but differ in substituents, leading to variations in physicochemical and pharmacological properties.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O/c1-12-8-18-22-10-14-11-24(7-6-17(14)25(18)23-12)19(26)5-3-13-2-4-15(20)16(21)9-13/h2,4,8-10H,3,5-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAJHVZXWGCCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC(=C(C=C4)Cl)Cl)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Analogues
2.1.1 Core Scaffold Comparison The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core is structurally related to dihydropyrazolo[1,5-a]pyrimidines () and pyrazolo-triazine derivatives (–5).
Substituent Effects
- 3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (): Substituents: 4-Chlorophenyl (electron-withdrawing) and triazolyl (hydrogen-bond acceptor). Properties: logP = 1.36, polar surface area = 72.19 Ų, moderate solubility (logS = -2.95). The triazole group increases hydrogen-bond acceptor count (6 vs.
Physicochemical Properties
*Estimated based on structural analogs.
- Lipophilicity (logP): The target compound’s 3,4-dichlorophenyl group likely increases logP compared to ’s mono-chlorophenyl derivative, favoring CNS penetration but risking solubility limitations.
- Solubility (logS): The propan-1-one linker may marginally improve aqueous solubility over ’s trifluoromethyl group due to reduced hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
